molecular formula C18H19Cl2N3O4S B4805723 2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Cat. No.: B4805723
M. Wt: 444.3 g/mol
InChI Key: KILFXNMHMLAUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a dichlorophenoxy group, and a hydrazinecarbothioamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the furan derivative with 2,5-dichlorophenol in the presence of a suitable base.

    Formation of the hydrazinecarbothioamide moiety: This can be done by reacting the intermediate with hydrazine and carbon disulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide exerts its effects is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran: A non-peroxide forming ether solvent with similar structural features.

    2,5-Dimethylfuran: A furan derivative used in the synthesis of functionalized tetrahydrofuran derivatives.

Uniqueness

What sets 2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[[5-[(2,5-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O4S/c19-11-3-5-14(20)16(8-11)26-10-13-4-6-15(27-13)17(24)22-23-18(28)21-9-12-2-1-7-25-12/h3-6,8,12H,1-2,7,9-10H2,(H,22,24)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILFXNMHMLAUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NNC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 2
2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 3
2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Reactant of Route 6
2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.